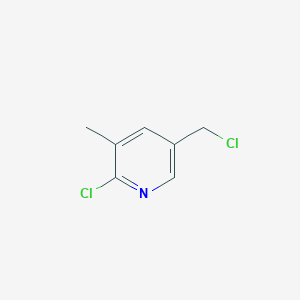
2-氯-5-(氯甲基)-3-甲基吡啶
描述
2-Chloro-5-(chloromethyl)pyridine is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds .
Synthesis Analysis
The synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine involves a continuous reaction method . The process includes adding a diluting solvent into a chlorination reaction device, gradually spraying 2-chloro-3-isothiocyanato-1-propylene solution into a chlorination reaction device, and simultaneously gradually introducing chlorine gas to carry out the reaction . Another method involves using less DMF (Dimethyl Formamide) in the chlorination addition and the cyclization reaction .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-(chloromethyl)-3-methylpyridine is C6H5Cl2N . The average mass is 162.01 Da .Physical And Chemical Properties Analysis
2-Chloro-5-(chloromethyl)-3-methylpyridine is a solid at 20 degrees Celsius . It should be stored under inert gas and at a temperature of 0-10°C . It should be kept away from moisture .科学研究应用
1. 分离和纯化技术
- 2-氯-5-(氯甲基)-3-甲基吡啶,作为各种药物和杀虫剂中的关键中间体,可以通过萃取、蒸馏和柱层析等方法进行有效分离和纯化。已经实现了超过99%的高纯度,展示了其在生产高质量制药和农药产品中的相关性 (Su Li, 2005)。
2. 制备方法
- 已经探索了几种2-氯-5-(氯甲基)-3-甲基吡啶的制备方法,包括从3-甲基吡啶N-氧化物和2-氨基吡啶的反应。这些方法涉及多种氯化剂和催化过程,表明了该化合物在合成化学中的多功能性 (Zhao Bao, 2003)。
3. 生物研究中的应用
- 研究表明,2-氯-5-(氯甲基)-3-甲基吡啶的衍生物,如2-氯-5-甲基吡啶-3-甲醛亚胺,具有在生物学和医学中的潜在应用。它们被发现具有抗真菌和抗微生物活性等特性,突显了它们在开发新的治疗剂中的重要性 (B. Gangadasu et al., 2002)。
4. 杀虫剂合成中的用途
- 该化合物在各种杀虫剂合成中被广泛用作中间体。其衍生物,如2-氯-5-三氯甲基吡啶,对尼古丁类杀虫剂的开发至关重要,展示了它在农业化学研究中的重要性 (Yang Yi, 2005)。
5. 工业生产改进
- 已经研究了2-氯-5-(氯甲基)-3-甲基吡啶的生产过程的进展,例如使用微反应系统,以提高效率和安全性。这在需要大规模合成的工业环境中尤为重要 (Fu-Ning Sang et al., 2020)。
安全和危害
属性
IUPAC Name |
2-chloro-5-(chloromethyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOXMMUURWOTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(chloromethyl)-3-methylpyridine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
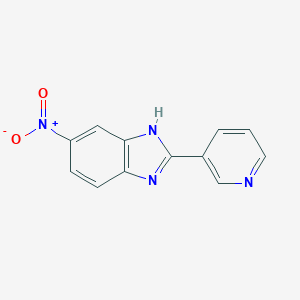
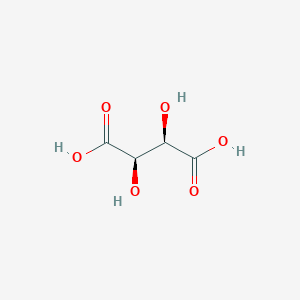
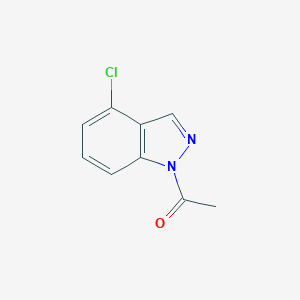
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
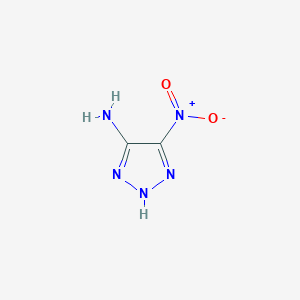
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)




![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
